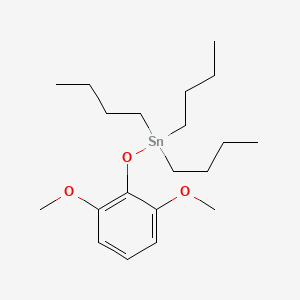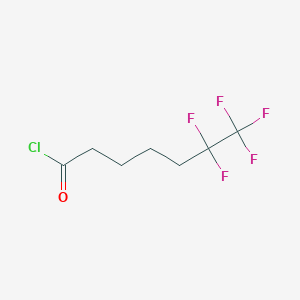silane CAS No. 194932-63-3](/img/structure/B12561705.png)
[(5-Chloropent-2-en-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropent-2-en-2-yl)oxysilane is a chemical compound characterized by the presence of a chlorinated pentenyl group attached to a trimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropent-2-en-2-yl)oxysilane typically involves the reaction of 5-chloropent-2-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
5-Chloropent-2-en-2-ol+Trimethylsilyl chloride→(5-Chloropent-2-en-2-yl)oxysilane+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of (5-Chloropent-2-en-2-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloropent-2-en-2-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pentenyl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the pentenyl group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of saturated silanes.
Scientific Research Applications
(5-Chloropent-2-en-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which (5-Chloropent-2-en-2-yl)oxysilane exerts its effects involves the interaction of the silyl ether group with various molecular targets The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules or materials
Comparison with Similar Compounds
(5-Chloropent-2-en-2-yl)oxysilane can be compared with other similar compounds such as:
(5-Bromopent-2-en-2-yl)oxysilane: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
(5-Chloropent-2-en-2-yl)oxysilane: Similar structure but with triethylsilyl group instead of trimethylsilyl, which may influence its steric and electronic properties.
(5-Chloropent-2-en-2-yl)oxysilane: Contains a phenyl group, which can introduce aromatic characteristics and affect its chemical behavior.
The uniqueness of (5-Chloropent-2-en-2-yl)oxysilane lies in its specific combination of a chlorinated pentenyl group and a trimethylsilyl ether, which provides a balance of reactivity and stability suitable for various applications.
Properties
CAS No. |
194932-63-3 |
|---|---|
Molecular Formula |
C8H17ClOSi |
Molecular Weight |
192.76 g/mol |
IUPAC Name |
5-chloropent-2-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H17ClOSi/c1-8(6-5-7-9)10-11(2,3)4/h6H,5,7H2,1-4H3 |
InChI Key |
YVAXTENAZHTJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
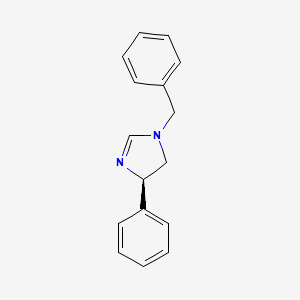
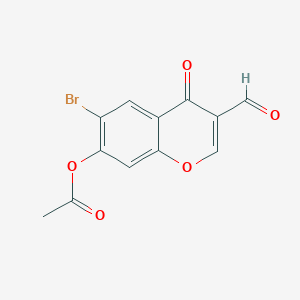
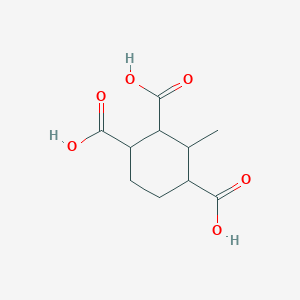
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
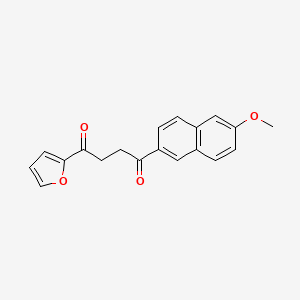
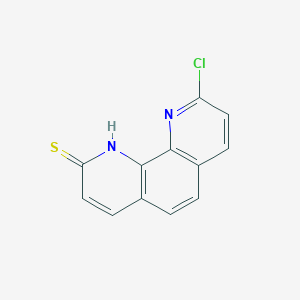
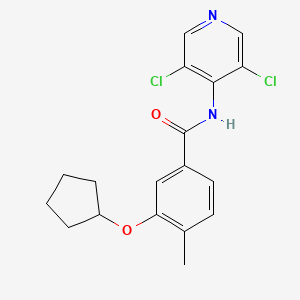
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
